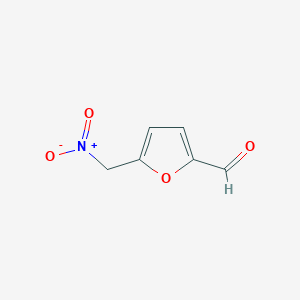
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a furanone ring substituted with dimethyl, methylsulfonyl, and tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 4-(2-Fluorophenyl)-2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]-3(2H)-furanone
- 2-Methyl-5-phenylhexane
Uniqueness
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one stands out due to its specific substitution pattern on the furanone ring, which imparts unique chemical and biological properties. Its combination of dimethyl, methylsulfonyl, and tolyl groups distinguishes it from other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C20H20O4S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(3-methylphenyl)-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C20H20O4S/c1-13-6-5-7-15(12-13)17-18(24-20(2,3)19(17)21)14-8-10-16(11-9-14)25(4,22)23/h5-12H,1-4H3 |
Clé InChI |
FAKOKFQFCDOHKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)






![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)



